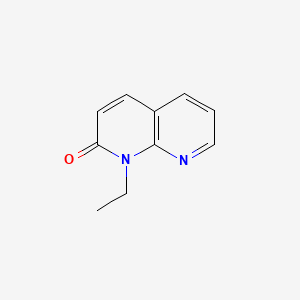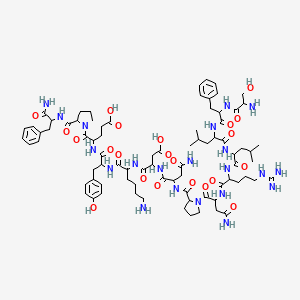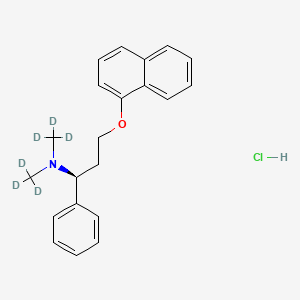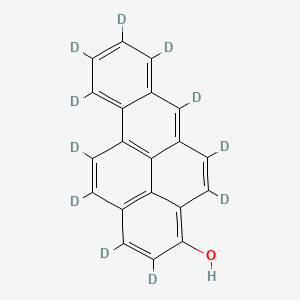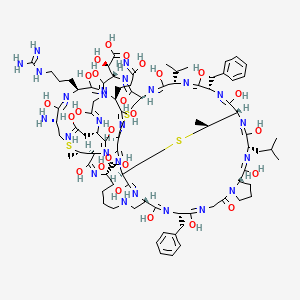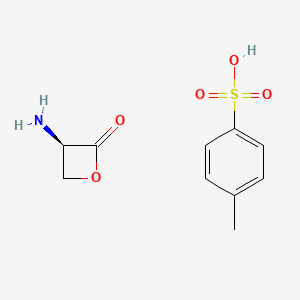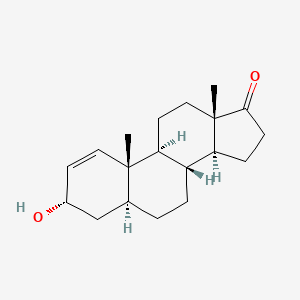
Atorvastatin Allyl Ester
Descripción general
Descripción
Atorvastatin Allyl Ester is a derivative of atorvastatin . Atorvastatin is a member of the drug class known as statins, which are used for lowering cholesterol . It is a competitive inhibitor of hydroxymethylglutaryl-coenzyme A reductase (HMGCR), the rate-determining enzyme in cholesterol biosynthesis via the mevalonate pathway .
Synthesis Analysis
Atorvastatin synthesis involves procedures such as Paal-Knorr synthesis and several new synthetic strategies . It also outlines chemical and chemo-enzymatic methods for synthesizing the optically active side chain of atorvastatin . The defluoro-hydroxy precursor was produced via Paal-Knorr pyrrole synthesis and was followed by coordination of the phenol to a ruthenium complex .Molecular Structure Analysis
Atorvastatin Lactam Allyl Ester contains a total of 87 bonds. There are 48 non-H bonds, 23 multiple bonds, 15 rotatable bonds, 5 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 ester (aliphatic), 1 secondary amide (aliphatic), 1 tertiary amide (aliphatic), 2 hydroxyl groups, and 2 secondary alcohols .Chemical Reactions Analysis
Atorvastatin was synthesized via an optimized ruthenium-mediated late-stage 18 F-deoxyfluorination . The key transformations of the present synthesis are a tandem olefin cross-metathesis/hemiacetalization/intramolecular oxa-Michael addition and a subsequent regioselective Baeyer–Villiger oxidation for the stereocontrolled construction of the syn-3,5-dihydroxy carboxylic acid substructure .Physical And Chemical Properties Analysis
Atorvastatin is evaluated using various analytical methods, with HPLC being the most used, followed by HPLC coupled to MS, and spectrophotometry in UV .Aplicaciones Científicas De Investigación
Regulación del Metabolismo Lipídico en la Hiperlipidemia
Ate ha sido estudiado por su capacidad para regular el metabolismo lipídico en condiciones hiperlipidémicas. En un estudio con ratas hiperlipidémicas, se demostró que Ate mejora significativamente los trastornos metabólicos y reduce los niveles séricos de ALT y AST, lo que indica una mejor función hepática . El estudio también demostró que Ate puede reducir los depósitos de lípidos en el hígado sin causar toxicidad muscular .
Imagenología Molecular en la Investigación Cardiovascular
Se ha propuesto el desarrollo de [18F]Atorvastatina, una versión radiomarcada de Ate, como una herramienta de imagenología molecular para evaluar los mecanismos de acción relacionados con las estatinas . Este compuesto podría ayudar a comprender las razones detrás de las respuestas variadas al tratamiento con estatinas entre los pacientes e identificar a los individuos resistentes a las estatinas .
Administración Hepatoselectiva de Fármacos
Se ha realizado investigación sobre la síntesis de derivados de Ate con mayor solubilidad en agua y estabilidad, dirigidos al receptor específico del hígado, la asialoglicoproteína (ASGPR) . Este enfoque tiene como objetivo reducir los efectos secundarios al garantizar que el fármaco se administre principalmente al hígado .
Modulación de la Vía de Señalización PPAR
Se ha demostrado que Ate afecta el metabolismo lipídico hepático y el metabolismo del colesterol a través de la vía de señalización PPAR . Esta vía es crucial para la regulación de los genes involucrados en el metabolismo lipídico, y la modulación por Ate podría tener implicaciones terapéuticas para las enfermedades metabólicas .
Regulación de la Expresión Génica
Los estudios han indicado que Ate puede regular la expresión del gen HMGCR, que codifica la enzima HMG-CoA reductasa involucrada en la síntesis de colesterol . Al influir en la expresión génica, Ate puede ofrecer un medio para controlar los niveles de colesterol en pacientes con hipercolesterolemia
Mecanismo De Acción
Target of Action
Atorvastatin Allyl Ester, a structural trim of Atorvastatin, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport .
Mode of Action
This compound acts as a competitive inhibitor of HMG-CoA Reductase . By inhibiting this enzyme, it prevents the conversion of HMG-CoA to mevalonic acid, an early rate-limiting step in cholesterol biosynthesis . This inhibition primarily occurs in the liver, where the endogenous production of cholesterol is reduced .
Biochemical Pathways
The inhibition of HMG-CoA Reductase by this compound affects the mevalonate pathway , which is involved in the production of cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) . Additionally, it has been suggested that this compound may regulate lipid metabolism via the PPAR-signaling pathway .
Pharmacokinetics
Atorvastatin is subject to metabolism by CYP3A4 and cellular membrane transport by OATP C and P-glycoprotein . These factors, along with others, influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability .
Result of Action
The primary result of this compound’s action is the reduction of abnormal cholesterol and lipid levels . This leads to a decrease in the risk of cardiovascular diseases such as heart attack, atherosclerosis, angina, peripheral artery disease, and stroke . Clinical studies have shown that Atorvastatin reduces LDL-C and total cholesterol by 36-53% .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, a high-fat diet can exacerbate hyperlipidemia, against which this compound can have a lipid-lowering effect . Furthermore, genetic polymorphisms can influence the drug’s efficacy and the patient’s response .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Atorvastatin Allyl Ester plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with several key enzymes and proteins involved in cholesterol synthesis and regulation. One of the primary targets is HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor of cholesterol. By inhibiting this enzyme, this compound effectively reduces cholesterol synthesis. Additionally, it interacts with proteins involved in the PPAR-signaling pathway, influencing lipid metabolism and gene expression .
Cellular Effects
This compound impacts various cell types, particularly hepatocytes, which are central to cholesterol metabolism. It influences cell function by modulating cell signaling pathways, such as the PPAR-signaling pathway, which plays a role in lipid metabolism and inflammation. The compound also affects gene expression, leading to changes in the levels of enzymes and proteins involved in cholesterol synthesis and uptake. Furthermore, this compound can alter cellular metabolism by reducing the availability of cholesterol, which is essential for cell membrane integrity and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to HMG-CoA reductase, leading to enzyme inhibition. This binding prevents the conversion of HMG-CoA to mevalonate, thereby reducing cholesterol synthesis. Additionally, the compound may interact with other biomolecules, such as transcription factors and co-activators, influencing gene expression and metabolic pathways. These interactions result in decreased cholesterol levels and improved lipid profiles .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term efficacy. Studies have shown that this compound remains stable under physiological conditions, maintaining its inhibitory effects on HMG-CoA reductase. Over extended periods, the compound continues to reduce cholesterol levels, although its efficacy may diminish due to metabolic degradation and cellular adaptation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces cholesterol levels without significant adverse effects. At higher doses, toxic effects may occur, including liver damage and muscle toxicity. These threshold effects highlight the importance of optimizing dosage to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to cholesterol synthesis and regulation. It interacts with enzymes such as HMG-CoA reductase and proteins in the PPAR-signaling pathway. These interactions influence metabolic flux and metabolite levels, leading to reduced cholesterol synthesis and improved lipid profiles .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. The compound accumulates in the liver, where it exerts its primary effects on cholesterol metabolism. Its distribution is influenced by factors such as lipid solubility and binding affinity to cellular components .
Subcellular Localization
This compound localizes to specific subcellular compartments, primarily the endoplasmic reticulum, where HMG-CoA reductase is located. This localization is crucial for its inhibitory effects on cholesterol synthesis. Additionally, the compound may undergo post-translational modifications that influence its activity and targeting to specific organelles .
Propiedades
IUPAC Name |
prop-2-enyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39FN2O5/c1-4-21-44-31(42)23-30(41)22-29(40)19-20-39-34(24(2)3)33(36(43)38-28-13-9-6-10-14-28)32(25-11-7-5-8-12-25)35(39)26-15-17-27(37)18-16-26/h4-18,24,29-30,40-41H,1,19-23H2,2-3H3,(H,38,43)/t29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJZSDSELLJXGC-LOYHVIPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OCC=C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)OCC=C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H39FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20742612 | |
| Record name | Prop-2-en-1-yl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20742612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915092-85-2 | |
| Record name | Prop-2-en-1-yl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20742612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methylbenz[a]anthracene-d3](/img/no-structure.png)
